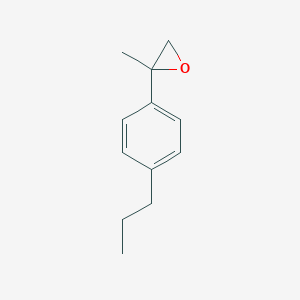
2-Methyl-2-(4-propylphenyl)oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-(4-propylphenyl)oxirane is an organic compound belonging to the class of oxiranes, also known as epoxides. These compounds are characterized by a three-membered ring structure consisting of an oxygen atom and two carbon atoms. The presence of the oxirane ring imparts significant reactivity to the compound, making it a valuable intermediate in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(4-propylphenyl)oxirane typically involves the epoxidation of alkenes. One common method is the reaction of 4-propylstyrene with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under mild conditions. The reaction proceeds via the formation of a peracid intermediate, which then transfers an oxygen atom to the alkene, forming the oxirane ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts, such as titanium silicalite-1 (TS-1), can further enhance the efficiency of the epoxidation process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(4-propylphenyl)oxirane undergoes various chemical reactions, including:
Ring-Opening Reactions: The oxirane ring can be opened by nucleophiles, such as amines, alcohols, and thiols, leading to the formation of β-hydroxy compounds.
Oxidation: The compound can be oxidized to form corresponding diols or other oxidized derivatives.
Reduction: Reduction of the oxirane ring can yield alcohols or other reduced products.
Substitution: The oxirane ring can undergo substitution reactions with various nucleophiles, leading to the formation of substituted products.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, peracids
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Catalysts: Titanium silicalite-1 (TS-1), cobalt catalysts
Major Products
β-Hydroxy Compounds: Formed via ring-opening reactions
Diols: Formed via oxidation
Alcohols: Formed via reduction
Substituted Products: Formed via substitution reactions
Scientific Research Applications
2-Methyl-2-(4-propylphenyl)oxirane has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways involving epoxides.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of epoxy resins, coatings, and adhesives due to its high reactivity and ability to form cross-linked polymers.
Mechanism of Action
The reactivity of 2-Methyl-2-(4-propylphenyl)oxirane is primarily due to the strain in the three-membered oxirane ring. The ring strain makes the compound highly susceptible to nucleophilic attack, leading to ring-opening reactions. The mechanism typically involves the nucleophile attacking one of the carbon atoms in the oxirane ring, resulting in the formation of a new bond and the opening of the ring. This process can be catalyzed by acids, bases, or specific enzymes, depending on the reaction conditions.
Comparison with Similar Compounds
2-Methyl-2-(4-propylphenyl)oxirane can be compared to other oxiranes and epoxides, such as:
Ethylene Oxide: A simpler oxirane with a two-carbon backbone, widely used in the production of ethylene glycol and as a sterilizing agent.
Propylene Oxide: Another common oxirane, used in the production of polyurethanes and as a fumigant.
Styrene Oxide: Similar to this compound but with a phenyl group instead of a propyl group, used in the synthesis of various polymers and resins.
The uniqueness of this compound lies in its specific substituents, which can influence its reactivity and the types of products formed in chemical reactions. The presence of the propyl group can affect the steric and electronic properties of the compound, making it distinct from other oxiranes.
Properties
Molecular Formula |
C12H16O |
|---|---|
Molecular Weight |
176.25 g/mol |
IUPAC Name |
2-methyl-2-(4-propylphenyl)oxirane |
InChI |
InChI=1S/C12H16O/c1-3-4-10-5-7-11(8-6-10)12(2)9-13-12/h5-8H,3-4,9H2,1-2H3 |
InChI Key |
TZENOXBNZPVJMR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2(CO2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Spiro[azetidine-2,2'-bicyclo[2.2.1]heptane]-4-one](/img/structure/B15316185.png)
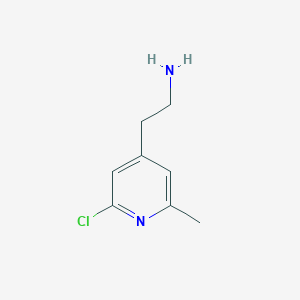

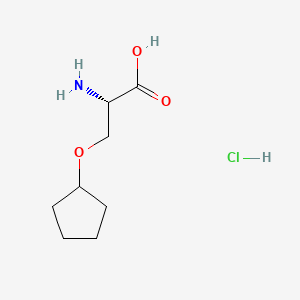
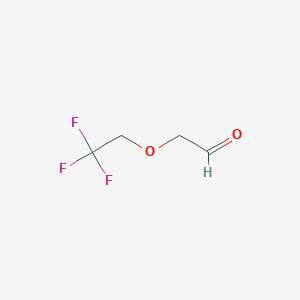
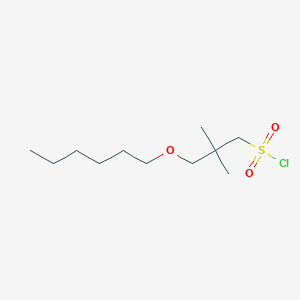
![8,8-Difluorobicyclo[5.1.0]oct-4-ylamine](/img/structure/B15316213.png)
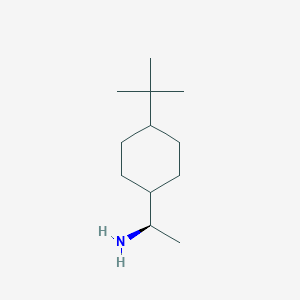

![Tert-butyl2-[4-(piperidin-4-yl)phenyl]acetate](/img/structure/B15316231.png)
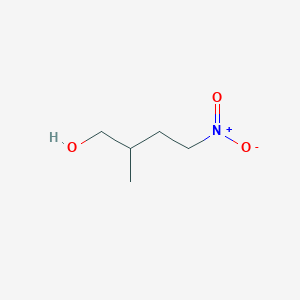
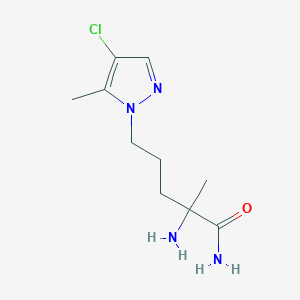
![3-(6-Chloro-5-fluoro-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B15316271.png)
